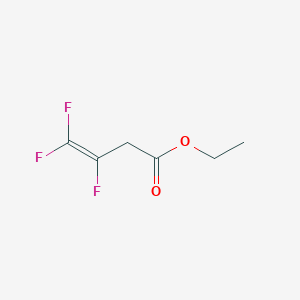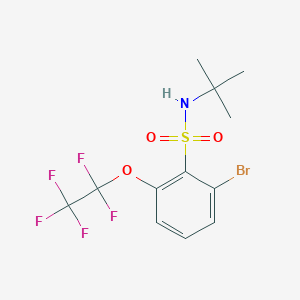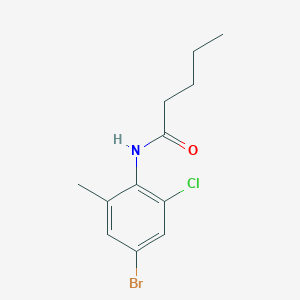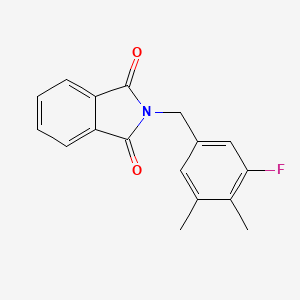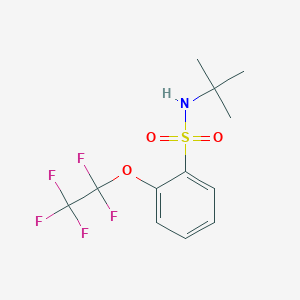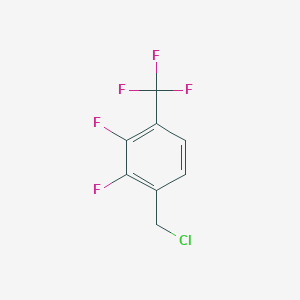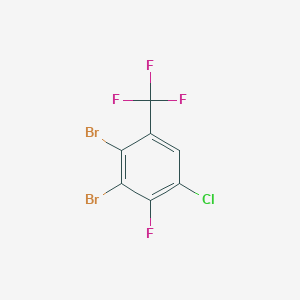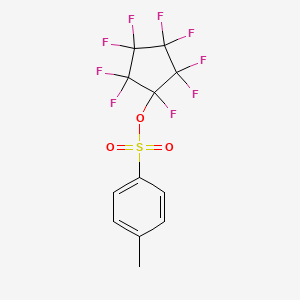
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate is a specialized organic compound characterized by the presence of a nonafluorocyclopentyl group attached to a tosylate group. The tosylate group, derived from toluenesulfonic acid, is known for its excellent leaving group properties in nucleophilic substitution reactions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate typically involves the reaction of 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentanol with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds via the nucleophilic attack of the alcohol oxygen on the sulfur atom of tosyl chloride, resulting in the formation of the tosylate ester with the release of hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate moiety. Common reagents used in these reactions include nucleophiles such as alkoxides, thiolates, and amines. The major products formed depend on the nature of the nucleophile; for example, reaction with an alkoxide would yield an ether, while reaction with an amine would produce an amine derivative .
Scientific Research Applications
This compound finds applications in multiple scientific research areas:
Mechanism of Action
The mechanism by which 1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate exerts its effects is primarily through its role as a leaving group in nucleophilic substitution reactions. The tosylate group facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center. This mechanism is crucial in various synthetic transformations, enabling the formation of new carbon-heteroatom bonds .
Comparison with Similar Compounds
1,2,2,3,3,4,4,5,5-Nonafluorocyclopentyl tosylate can be compared with other tosylate esters and fluorinated compounds:
Properties
IUPAC Name |
(1,2,2,3,3,4,4,5,5-nonafluorocyclopentyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F9O3S/c1-6-2-4-7(5-3-6)25(22,23)24-12(21)10(17,18)8(13,14)9(15,16)11(12,19)20/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLORWYFTXBXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F9O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

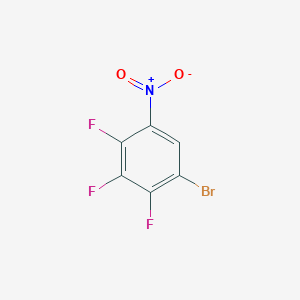

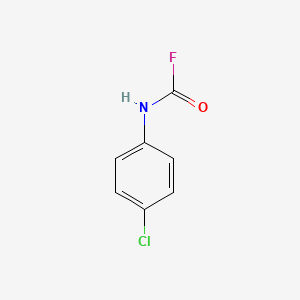
![1-O-tert-butyl 2-O-ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B6311822.png)
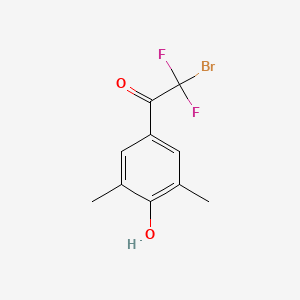
![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)
